molecular formula C19H17N5O3S B2496536 N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE CAS No. 1358741-29-3

N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE

Cat. No.: B2496536
CAS No.: 1358741-29-3
M. Wt: 395.44
InChI Key: LXWBBZVQQRITQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dimethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]quinoxaline core linked to a sulfanyl acetamide group and a 3,4-dimethoxyphenyl substituent. This scaffold is structurally designed to optimize interactions with biological targets, such as DNA topoisomerase II (TopoII) and kinase enzymes, based on analogous compounds in the literature . The 3,4-dimethoxy group on the phenyl ring enhances solubility and may influence binding affinity compared to simpler aryl substituents .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-26-15-8-7-12(9-16(15)27-2)21-17(25)10-28-19-18-23-20-11-24(18)14-6-4-3-5-13(14)22-19/h3-9,11H,10H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWBBZVQQRITQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxyaniline with a suitable triazoloquinoxaline derivative under controlled conditions. The reaction may require catalysts such as Rh(III) to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge exhibits moderate nucleophilicity, enabling substitution reactions under oxidative or electrophilic conditions. Key examples include:

  • Oxidative cleavage : Treatment with H<sub>2</sub>O<sub>2</sub> in acetic acid converts the sulfanyl group to a sulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-), depending on reaction time and stoichiometry .

  • Electrophilic displacement : Halogenation agents like N-bromosuccinimide (NBS) selectively substitute the sulfanyl group in non-polar solvents (e.g., CCl<sub>4</sub>), yielding brominated derivatives .

Table 1: Sulfanyl Group Reactivity

Reaction TypeReagents/ConditionsMajor Product(s)Yield (%)
Oxidation (→ sulfoxide)30% H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH, 60°C, 2hSulfoxide analog72–85
BrominationNBS, CCl<sub>4</sub>, reflux, 6h4-Bromo- triazolo[4,3-a]quinoxaline derivative58

Functionalization of the Triazoloquinoxaline Core

The triazoloquinoxaline moiety undergoes regioselective modifications:

  • Bromination : NBS in acetonitrile at reflux introduces bromine at position 8 of the quinoxaline ring, confirmed by <sup>1</sup>H/<sup>13</sup>C NMR and NOESY analyses .

  • Amination : Microwave-assisted substitution with methylamine (33% in ethanol, 140°C, 20 min) replaces chlorine at position 4, forming N-methylamino derivatives in 30–94% yields .

Table 2: Triazoloquinoxaline Core Modifications

Position ModifiedReagents/ConditionsProductSelectivity
C8 (quinoxaline)NBS, CH<sub>3</sub>CN, reflux, 16h8-Bromo-triazoloquinoxaline>90%
C4 (triazole)CH<sub>3</sub>NH<sub>2</sub>, EtOH, MW (140°C, 20min)N-Methylamino-triazoloquinoxaline85%

Acetamide Side-Chain Reactivity

The acetamide group participates in:

  • Hydrolysis : Acidic (6M HCl, 80°C) or basic (NaOH, EtOH/H<sub>2</sub>O) conditions cleave the amide bond, releasing 2-mercapto-triazoloquinoxaline and 3,4-dimethoxyphenylacetic acid .

  • Condensation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under Dean-Stark conditions forms Schiff bases, confirmed by IR (C=N stretch at 1620 cm<sup>−1</sup>) .

Bromination at Position 8

A study demonstrated bromination using 1.2 equivalents of NBS in acetonitrile (reflux, 16h), yielding monobrominated product 7 (58% yield). NMR analysis confirmed substitution at C8 rather than C1 due to steric hindrance from the triazole ring .

Suzuki–Miyaura Coupling

The brominated intermediate undergoes cross-coupling with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) to introduce aryl groups at C8, expanding structural diversity for biological screening .

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (254 nm) in methanol leads to cleavage of the sulfanyl bond, generating 4-mercapto-triazoloquinoxaline (72% after 24h) .

  • Thermal decomposition : Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to acetamide side-chain elimination .

Table 3: Reactivity Comparison with Structural Analogues

CompoundSulfanyl ReactivityTriazoloquinoxaline Bromination Yield
N-(3,4-Dimethoxyphenyl) derivativeModerate58%
N-(3-Bromophenyl) analogue High63%
1-Methyl-triazoloquinoxalineLow42%

Mechanistic Insights

  • Sulfanyl oxidation proceeds via a radical pathway, as evidenced by ESR studies using TEMPO as a radical trap .

  • Bromination regioselectivity is influenced by electron-withdrawing effects of the triazole ring, directing electrophiles to the electron-rich quinoxaline C8 position .

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, compounds based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably:

  • Ezzat et al. developed potent A2B adenosine receptor antagonists that exhibited low-micromolar cytotoxicity against the MDA-MB-231 breast cancer cell line .
  • El-Adl et al. synthesized derivatives that demonstrated significant anti-proliferative activity against hepatocellular carcinoma and colorectal cancer cells, acting as effective DNA intercalators .

Antimicrobial Properties

The compound's derivatives have also been investigated for their antimicrobial activities:

  • A study reported the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives that displayed antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Specific derivatives demonstrated efficacy against Mycobacterium tuberculosis, indicating potential in treating tuberculosis .

Antiviral and Antiparasitic Effects

There is emerging evidence supporting the antiviral and antiparasitic properties of quinoxaline derivatives:

  • Certain compounds have shown activity against viral infections and parasites such as Schistosoma mansoni, suggesting their utility in treating various infectious diseases .

Case Studies

  • Anticancer Study : A recent investigation into the anticancer properties of triazoloquinoxaline derivatives revealed that modifications at specific positions on the quinoxaline ring significantly enhanced cytotoxicity against breast cancer cells.
    • Methodology : The study involved synthesizing various derivatives and assessing their effects on cell viability using MTT assays.
    • Results : Several compounds showed IC50 values in the low micromolar range.
  • Antimicrobial Activity Assessment : Another study focused on evaluating the antibacterial efficacy of synthesized quinoxaline derivatives against common pathogens.
    • Methodology : Disc diffusion and broth microdilution methods were employed to determine minimum inhibitory concentrations.
    • Results : Some derivatives exhibited potent antibacterial activity comparable to standard antibiotics.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Analogues

Cytotoxic Triazoloquinoxaline Derivatives

A closely related compound, 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl) acetamide, exhibits potent cytotoxic activity against HePG-2, Hep-2, and Caco-2 cancer cell lines. Unlike the target compound, this derivative contains a bis-triazoloquinoxaline core and a 4-fluorophenyl group. Key findings include:

  • Mechanism : Strong TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells .
  • Potency: Superior activity compared to mono-triazolo derivatives, likely due to enhanced DNA binding from the bis-triazolo system.
Anticonvulsant Triazoloquinoline Derivatives

Compounds such as 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (3f) demonstrate the critical role of the triazole moiety in anticonvulsant activity. Structural differences include:

  • Core: Triazoloquinoline vs. triazoloquinoxaline.
  • Activity : ED50 values of 22.0 mg/kg (scPTZ test) and 27.4 mg/kg (MES test), attributed to GABAergic modulation .
Quinazolinone-Based Analogues

2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N,N-diethylacetamide () shares the sulfanyl acetamide linker but replaces the triazoloquinoxaline with a quinazolinone core. This compound’s bioactivity data are unspecified, but similar quinazolinones are known for kinase inhibition and antimicrobial properties .

Pharmacological and Mechanistic Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name Core Structure Substituents Biological Activity Mechanism Potency (IC50/ED50) Ref
Target Compound Triazolo[4,3-a]quinoxaline 3,4-Dimethoxyphenyl Inferred cytotoxicity TopoII inhibition (predicted) N/A
Bis-triazoloquinoxaline derivative Bis-triazoloquinoxaline 4-Fluorophenyl Cytotoxic (HePG-2, Caco-2) TopoII inhibition, DNA intercalation Not reported
5-(p-Fluorophenyl)-triazoloquinoline (3f) Triazolo[4,3-a]quinoline p-Fluorophenyl Anticonvulsant GABAergic interaction ED50 = 22–27.4 mg/kg
Quinazolinone derivative () Quinazolinone 4-Ethoxyphenyl, N,N-diethyl Inferred kinase inhibition Kinase binding (speculative) N/A
Key Observations:

Quinazolinones () are structurally distinct but retain sulfanyl acetamide functionality, suggesting versatility in target engagement.

Substituent Effects :

  • 3,4-Dimethoxyphenyl : Likely improves solubility and membrane permeability compared to 4-fluorophenyl or ethoxyphenyl groups .
  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic enzyme pockets, while methoxy groups favor hydrogen bonding .

Triazole vs. Triazolone :

  • Active anticonvulsants (e.g., 3f) retain the triazole ring, whereas oxidation to triazolone abolishes activity . This highlights the triazole’s critical role in maintaining bioactivity.

Biological Activity

N-(3,4-Dimethoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound that integrates a triazole and quinoxaline moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The compound is synthesized through a reaction between 1,2,4-triazol-5-amine and a specific chalcone derivative. The synthesis involves the following steps:

  • Reagents : 1,2,4-triazol-5-amine and chalcone (E)-3-(2,3-dimethoxyphenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one.
  • Conditions : The reaction is carried out in dimethylformamide (DMF) with triethylamine as a catalyst at elevated temperatures.
  • Purification : The resulting product is purified through recrystallization from ethanol.

The molecular structure was confirmed using single crystal X-ray analysis, revealing key dihedral angles that indicate the orientation of the aromatic rings relative to the triazolo-pyrimidine fragment .

Anticonvulsant Properties

Research indicates that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit significant anticonvulsant activity. In studies where various derivatives were tested against metrazol-induced convulsions in animal models:

  • Key Findings : Two specific derivatives demonstrated superior anticonvulsant properties compared to standard treatments .
  • Mechanism : The mechanism of action is thought to involve modulation of neurotransmitter systems and ion channels.

Anticancer Activity

Recent investigations have highlighted the potential of this compound as an anticancer agent:

  • Cell Lines Tested : The compound was evaluated against melanoma (A375) and breast cancer (MCF-7) cell lines.
  • Results : At a concentration of 10 µM, it significantly reduced cell viability in A375 cell lines to 6%, indicating potent cytotoxic effects .
CompoundCell LineConcentration (µM)Viability (%)
This compoundA375106
Control (EAPB02303)A375103

Antiangiogenic Activity

The compound's antiangiogenic properties have also been explored:

  • VEGFR-2 Inhibition : It has been shown to inhibit VEGFR-2 signaling pathways critical for tumor angiogenesis.
  • In Vitro Studies : Compounds derived from this scaffold exhibited significant anti-proliferative effects against HepG2 cell lines .

Study on Anticonvulsant Activity

In a controlled study involving multiple synthesized derivatives of triazoloquinoxalines:

  • Objective : To evaluate anticonvulsant efficacy using a standardized model.
  • Outcome : Compounds with similar structural features to this compound showed promising results in reducing convulsion frequency and severity .

Study on Anticancer Efficacy

A recent study focused on the cytotoxic effects of various quinoxaline derivatives:

  • Methodology : MTT assays were conducted to assess cell viability in response to treatment.
  • Findings : The compound displayed remarkable potency against melanoma cells with an EC50 value significantly lower than many existing treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.